Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3/b11-10- |
InChI Key |
CIVJOYRCBUMPPQ-KHPPLWFESA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N |
Canonical SMILES |
COC(=O)C(=C1CCOC2(C1)CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of But-3-en-1-ol and Cyclopentanone
The spiro ring system is constructed via acid-catalyzed cyclocondensation. But-3-en-1-ol (100 g, 1.38 mol) and cyclopentanone (232 g, 2.77 mol) react in dichloromethane (DCM) under trifluoroacetic acid (TFA) catalysis at 0°C, followed by 12-hour stirring at room temperature. Workup involves methanol dilution, sodium carbonate neutralization, and extraction to yield 6-oxaspiro[4.5]dec-9-ol (20 g crude).
Reaction Conditions Table
| Component | Quantity | Solvent | Catalyst | Temperature | Time |
|---|---|---|---|---|---|
| But-3-en-1-ol | 100 g | DCM (1,200 mL) | TFA | 0°C → RT | 12 hours |
| Cyclopentanone | 232 g |
Oxidation to 6-Oxaspiro[4.5]dec-9-one
The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC) in tetrahydrofuran (THF). Silica gel (20 g) is added to adsorb byproducts, and the mixture is stirred for 12 hours. Flash chromatography (20:1 hexane:EtOAc) isolates 6-oxaspiro[4.5]dec-9-one (10 g, 4.7% yield over two steps).
Knoevenagel Condensation with Methyl Cyanoacetate
Formation of the α-Cyanoacrylate Moiety
The ketone undergoes Knoevenagel condensation with methyl cyanoacetate (9.6 g, 97.2 mmol) in toluene, catalyzed by ammonium acetate (NH4OAc) and acetic acid (AcOH) at reflux. A Dean-Stark trap removes water, driving the reaction to completion in 4 hours. Extraction with ethyl acetate and chromatography (20:1 hexane:EtOAc) yield Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate (8 g, 55%).
Optimization Insights
-
Catalyst System : NH4OAc/AcOH prevents enolate dimerization.
-
Solvent Choice : Toluene’s high boiling point (110°C) facilitates azeotropic water removal.
-
Yield Limitations : Steric hindrance at the spiro-junction reduces reaction efficiency.
Functionalization and Derivatization
Grignard Addition for Pyridine Substitution
A Grignard reagent derived from 2-bromopyridine and isopropylmagnesium chloride reacts with the spirocyclic ester in THF. Copper iodide (CuI) catalyzes the conjugate addition, yielding Methyl 2-cyano-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]dec-9-yl)acetate (4 g, 38%) after chromatography.
Saponification and Chiral Resolution
Base-mediated saponification (KOH in ethylene glycol, 120°C) cleaves the methyl ester to 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]dec-9-yl)acetonitrile. Chiral separation via high-performance liquid chromatography (HPLC) isolates the (R)-enantiomer (3 g, 45%).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC with chiral stationary phases achieves >99% enantiomeric excess (ee) for pharmaceutical-grade material.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Cyclocondensation | TFA consumption | Catalytic TFA reuse |
| Oxidation | PCC expense | Substitute with TEMPO/NaClO |
| Chiral Resolution | HPLC column cost | Simulated moving bed chromatography |
Chemical Reactions Analysis
Nitrile Group Transformations
The electron-withdrawing nitrile group facilitates reactions at the α-position:
-
Hydrolysis : Under acidic or basic conditions, the nitrile may hydrolyze to a carboxylic acid or amide, though no direct experimental data is available for this compound .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the nitrile to a primary amine, but such transformations remain speculative without explicit studies .
Ester Group Reactivity
The methyl ester is susceptible to:
-
Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid/base catalysts to form alternative esters.
-
Saponification : Hydrolysis with strong bases (e.g., NaOH) would yield the corresponding carboxylic acid.
Spirocyclic Ring Modifications
The 6-oxaspiro[4.5]decane moiety introduces strain and reactivity:
-
Ring-Opening : Acidic conditions may protonate the ether oxygen, leading to ring-opening reactions. For example, treatment with HBr could cleave the ether bond to form diol intermediates .
-
Oxidation : The sp³-hybridized carbon adjacent to the ether oxygen might undergo oxidation to a ketone, though this has not been explicitly reported .
Biological and Pharmacological Interactions
While no direct studies on this compound exist, its structural analogs exhibit:
-
Metabolic Stability : The spirocyclic framework resists enzymatic degradation compared to linear analogs .
-
CYP450 Interactions : Nitrile-containing compounds often undergo cytochrome P450-mediated oxidation, forming reactive intermediates (e.g., aldehydes) .
Comparative Reactivity Table
Scientific Research Applications
Preliminary studies indicate that methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate may exhibit significant biological activity relevant to opioid receptor modulation. Compounds with similar structures have been explored for their potential as opioid receptor ligands, which could be beneficial in pain management therapies.
Potential Pharmacological Effects
-
Opioid Receptor Modulation :
- Compounds similar to this compound have been investigated for their ability to bind to opioid receptors, potentially leading to new analgesic therapies.
-
Antimicrobial Activity :
- Related compounds have shown effectiveness against various bacterial strains, suggesting that modifications to the spirocyclic structure could enhance antimicrobial properties.
-
Anticancer Properties :
- In vitro studies on cancer cell lines have indicated that compounds with similar frameworks exhibit selective cytotoxicity, making them potential candidates for anticancer drug development.
Synthesis and Structural Modifications
The synthesis of this compound typically involves several steps that allow for structural modifications aimed at enhancing its biological activity. The ability to modify the structure can lead to variations in pharmacological effects and interactions with biological targets.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate | Similar spiro structure | Different stereochemistry |
| Methyl 2-cyano-2-[9-(4-fluorophenyl)-6-oxaspiro[4.5]decan-9-yl]acetate | Contains a fluorophenyl substituent | Potentially altered biological activity due to fluorination |
| 2-(6-Oxaspiro[4.5]decan-9-yloxy)acetic acid | Lacks the cyano group | Focused on different biological pathways |
This comparison illustrates how variations in substituents can significantly impact biological activity, highlighting the unique potential of this compound in drug development.
Case Studies and Research Findings
Research into this compound has yielded promising insights:
- Opioid Receptor Ligand Studies :
- Antimicrobial Efficacy :
- Cytotoxic Effects on Cancer Cells :
Mechanism of Action
The mechanism by which Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between the target compound and its analogs:
Key Observations:
- Spirocyclic Core : All compounds share a spiro[4.5]decane backbone, but substituents vary significantly. The target compound’s 6-oxa group distinguishes it from analogs like the 1,4-dioxaspiro derivative or diazaspiro systems .
- Functional Groups: The cyano-ester motif in the target compound contrasts with amide (e.g., ) or pyridinyl groups (e.g., ), impacting reactivity and applications.
- Synthesis Efficiency : The target compound’s 87.8% yield surpasses pyridinyl derivatives (72%) and diazaspiro compounds (95%) , suggesting favorable reaction kinetics.
Pharmacological Relevance
Physicochemical Properties
- Collision Cross-Section (CCS) : While direct data for the target compound is unavailable, 6-oxaspiro[4.5]decan-9-yl methanesulfonate (a structural relative) shows a CCS of 150.8 Ų for [M+H]+, suggesting similar steric bulk .
- Solubility and Stability: The ester and cyano groups in the target compound likely enhance solubility in organic solvents compared to amide-containing analogs .
Biological Activity
Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities related to opioid receptor modulation. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C13H17NO3
- Molar Mass : 235.28 g/mol
- Density : Approximately 1.16 g/cm³
- CAS Number : 1467617-14-6
The compound features a unique spirocyclic structure, which may influence its interaction with biological targets, particularly opioid receptors .
Preliminary studies suggest that this compound may act as an opioid receptor ligand , potentially modulating pain pathways. Compounds with similar structures have shown promise in analgesic applications, indicating that this compound could be beneficial in pain management therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparison with related compounds reveals how variations in substituents can affect activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate | Similar spiro structure | Different stereochemistry |
| Methyl 2-cyano-2-[9-(4-fluorophenyl)-6-oxaspiro[4.5]decan-9-yl]acetate | Contains a fluorophenyl substituent | Potentially altered biological activity due to fluorination |
| 2-(6-Oxaspiro[4.5]decan-9-yloxy)acetic acid | Lacks the cyano group | Focused on different biological pathways |
These comparisons highlight the importance of specific functional groups in determining the pharmacological profile of similar compounds.
Pharmacological Studies
Research into the pharmacological effects of this compound is ongoing, with several key findings emerging:
- Opioid Receptor Interaction : Initial assays indicate that this compound may interact with opioid receptors, potentially leading to analgesic effects.
- Safety Profile : Toxicity studies are critical for determining the safety of this compound for therapeutic use. Current data suggests it may exhibit low toxicity, but comprehensive studies are required for confirmation .
- In Vivo Studies : Future research should include in vivo models to assess the efficacy and safety of this compound in pain management scenarios.
Q & A
Q. What synthetic routes are commonly used to prepare Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate, and how is purity validated?
The compound is synthesized via spirocyclic intermediate formation, such as using iodo(6-oxaspiro[4.5]decan-9-yl)zinc in cross-coupling reactions under controlled conditions . Purity is validated using high-resolution mass spectrometry (HRMS) and elemental analysis, as demonstrated by HRMS data (calculated 421.22097, found 421.22061) and elemental composition matching (C 55.63%, H 5.69%, N 10.61%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classifications, the compound may pose risks of acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A). Recommended precautions include using ventilation, wearing nitrile gloves, and employing dry powder or CO₂ fire extinguishers for emergencies . Spills should be managed with absorbent materials and personal protective equipment (PPE) .
Q. Which spectroscopic techniques confirm the spirocyclic structure and substituent positioning?
Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for verifying the spiro[4.5]decane core and cyanoacetate substituents. X-ray crystallography or computational modeling (e.g., InChI-derived structures) may further resolve stereochemical ambiguities .
Advanced Research Questions
Q. How does this compound function as a dual-target ligand for dopamine D3 (D3R) and μ-opioid (MOR) receptors, and what experimental models assess its efficacy?
The compound’s spirocyclic framework and cyanoacetate group enable selective interactions with D3R and MOR. Competitive receptor-binding assays using radiolabeled ligands (e.g., -naltrindole for MOR) and functional assays (cAMP inhibition for D3R) are employed. Discrepancies in binding affinity (e.g., Ki values) require cross-validation using orthogonal methods like BRET-based signaling assays .
Q. How can researchers resolve contradictions in reported receptor-binding affinities across studies?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Standardizing protocols (e.g., uniform cell lines, ligand concentrations) and using internal reference compounds (e.g., oliceridine for MOR) can improve reproducibility. Meta-analyses of raw data, accounting for batch effects, are also recommended .
Q. What strategies improve synthetic yield and scalability while minimizing by-products?
Optimizing stoichiometry of spirocyclic intermediates and employing catalysts like palladium(0) for cross-coupling can enhance yield. By-products such as de-esterified analogs are minimized via controlled reaction temperatures (20–25°C) and inert atmospheres. Scalability is achieved through flow chemistry adaptations of batch processes .
Q. What regulatory considerations apply to this compound due to its structural similarity to controlled substances like oliceridine?
Researchers must comply with DEA Schedule II regulations (U.S.) or equivalent international controls, as the compound shares a 6-oxaspiro[4.5]decane core with oliceridine. Institutional approvals (e.g., DEA Form 225) are required for procurement and storage. Documentation of non-human research intent is critical to avoid misclassification .
Methodological Tables
Table 1: Key Analytical Data for this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| HRMS (m/z) | 421.22061 (calculated: 421.22097) | |
| Elemental Analysis (%) | C 55.63, H 5.69, N 10.61 | |
| GHS Hazards | H302, H315, H319 |
Table 2: Recommended Receptor-Binding Assay Conditions
| Parameter | D3R Assay | MOR Assay |
|---|---|---|
| Radioligand | -PD128907 | -DAMGO |
| Incubation Time | 60 min (25°C) | 90 min (37°C) |
| Reference Compound | SB-277011-A | Naloxone |
| Key Output | IC (nM) | K (nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
